molecular formula C4H8ClNO3 B2993864 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride CAS No. 2329209-83-6

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Cat. No.: B2993864
CAS No.: 2329209-83-6
M. Wt: 153.56
InChI Key: SVSNJWOUYKEXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes an aminomethyl group attached to a dioxolanone ring, and its hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride typically involves the reaction of 1,3-dioxolan-2-one with aminomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The dioxolanone ring provides structural stability and enhances the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is unique due to its dioxolanone ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSNJWOUYKEXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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